molecular formula C17H20N2O2 B1391253 N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide CAS No. 1020057-54-8

N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide

Cat. No. B1391253
M. Wt: 284.35 g/mol
InChI Key: IVLRBYHHZYCHTO-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” is a chemical compound. However, the specific details about this compound are not readily available in the search results. It seems to be a derivative of “N-(4-Amino-2-methylphenyl)acetamide”, which is a solid compound with a purity of 95%1.



Synthesis Analysis

The synthesis analysis of “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” is not available in the search results. However, there are synthesis routes available for “N-(4-amino-2-methylphenyl)acetamide” with experiment details and outcomes2.



Molecular Structure Analysis

The molecular structure analysis of “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” is not directly available. However, the related compound “N-(4-amino-2-methylphenyl)acetamide” has a molecular weight of 164.211. The InChI code for this compound is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)1.



Chemical Reactions Analysis

The chemical reactions involving “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” are not directly available. However, “N-(4-amino-2-methylphenyl)acetamide” is a solid compound1.


Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Research demonstrates that derivatives of N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, specifically primary amino acid derivatives (PAADs), exhibit significant activities in anticonvulsant models and neuropathic pain models. These derivatives outperform conventional drugs like phenobarbital and phenytoin in efficacy. Electron-withdrawing groups at specific sites in the molecular structure retain activity, while electron-donating groups lead to a loss of activity. The incorporation of specific groups, like 3-fluorobenzyloxy or 3-fluorophenoxymethyl, has been shown to improve the activity of these compounds (King et al., 2011).

Antitumor Properties

2-(4-Aminophenyl)benzothiazoles, structurally related to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, demonstrate potent and selective antitumor properties. They show activity against carcinoma cells by depleting these compounds from nutrient media. Sensitive tumor cells form DNA adducts in response to these compounds. The generation of these adducts distinguishes sensitive tumors from resistant ones, making these compounds potentially useful in targeted cancer therapy (Leong et al., 2003).

Inhibition of Met Kinase Superfamily

Another application of derivatives similar to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide is in the inhibition of the Met kinase superfamily. These compounds show promise in cancer treatment, particularly for tumors that depend on Met signaling. For example, the compound BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, has been advanced into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Safety And Hazards

The safety and hazards information for “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” is not directly available. However, “N-(4-amino-2-methylphenyl)acetamide” has certain hazard statements: H315, H319, H335, and certain precautionary statements: P261, P280, P302+P352, P305+P351+P3381.


Future Directions

The future directions for the research and development of “N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide” are not available in the search results.


Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a comprehensive analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRBYHHZYCHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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